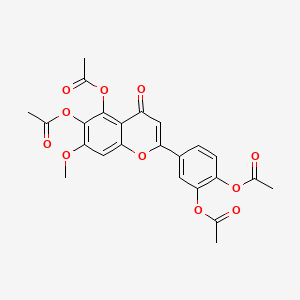Pedalitin tetraacetate
CAS No.: 25782-30-3
Cat. No.: VC18411049
Molecular Formula: C24H20O11
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25782-30-3 |
|---|---|
| Molecular Formula | C24H20O11 |
| Molecular Weight | 484.4 g/mol |
| IUPAC Name | [2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate |
| Standard InChI | InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-19(17)32-12(2)26)18-9-16(29)22-20(35-18)10-21(30-5)23(33-13(3)27)24(22)34-14(4)28/h6-10H,1-5H3 |
| Standard InChI Key | SEYUHKMAZTWYIC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Molecular Characterization
Pedalitin tetraacetate (CAS No. 25782-30-3) is a fully acetylated derivative of pedalitin, a flavone isolated from plants such as Tephrosia pedicellata. Its molecular formula, , reflects the addition of four acetyl groups to the hydroxyl moieties of pedalitin, resulting in a molecular weight of 484.4 g/mol. The IUPAC name, [2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate, delineates its intricate structure, which includes a chromene core substituted with methoxy and acetyloxy groups.
Key identifiers include:
-
Canonical SMILES:
-
InChIKey:
-
PubChem CID: 33172.
Synthesis and Optimization
Acetylation of Pedalitin
The synthesis of pedalitin tetraacetate begins with the acetylation of pedalitin using acetic anhydride in the presence of a base catalyst such as pyridine or 4-dimethylaminopyridine (DMAP). This reaction converts all four hydroxyl groups into acetate esters, a process critical for stabilizing the molecule during subsequent characterization. The reaction typically proceeds at room temperature, with purification achieved via column chromatography or recrystallization.
Friedel-Crafts Acylation and Aldol Condensation
A more elaborate route, detailed in recent synthetic studies, involves the preparation of pedalitin itself before acetylation. Starting from 3,4,5-trimethoxyphenol and vanillin, researchers employ Friedel-Crafts acylation with boron trifluoride diethyl etherate to yield 6-hydroxy-2,3,4-trimethoxyacetophenone . Subsequent aldol condensation with vanillin under basic conditions produces 2′-hydroxychalcone, which undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) to form the flavone backbone .
Demethylation and Final Acetylation
The final steps involve demethylation of methoxy groups using hydrogen bromide (30% in acetic acid) to regenerate hydroxyl groups, followed by acetylation to produce pedalitin tetraacetate. This method, reported by Lee et al., achieves a yield of 76% after optimization, with the final product characterized by NMR and mass spectrometry .
Structural Elucidation via X-ray Crystallography
X-ray diffraction studies of pedalitin tetraacetate have resolved its crystal structure, confirming the positions of acetyl groups and the planar geometry of the flavone core. The tetraacetate crystallizes in a monoclinic system, with unit cell parameters , and space group . Key structural features include:
| Parameter | Value |
|---|---|
| Dihedral angle (C3-C2-C1′-C2′) | -11.6(6)° |
| Hydrogen bonds | 3-OH⋯4-C=O, 3′-OMe⋯4′-OH |
| Disorder | Carbonyl oxygens at 3′- and 4′-positions |
The disorder in the carbonyl groups suggests dynamic conformational flexibility, which may influence the compound’s reactivity and interaction with enzymes .
Challenges and Future Directions
Synthetic Hurdles
Current methods face limitations in scalability, particularly during demethylation and acetylation steps. Side reactions, such as the unintended formation of 3-hydroxyflavone during aldol condensation, necessitate rigorous reaction control .
Pharmacological Profiling
Comprehensive studies on the tetraacetate’s pharmacokinetics, toxicity, and metabolic pathways are absent. Future research should prioritize in vitro and in vivo assays to validate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume